
3-(2-Hydroxyphenyl)-2-isoxazolin-5-ylphosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Hydroxyphenyl)-2-isoxazolin-5-ylphosphonic acid is a compound that belongs to the class of isoxazoline derivatives Isoxazolines are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyphenyl)-2-isoxazolin-5-ylphosphonic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-hydroxybenzaldehyde with hydroxylamine to form the corresponding oxime, followed by cyclization with a phosphonic acid derivative under acidic or basic conditions . The reaction conditions, such as temperature and pH, are crucial for achieving high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the quality of the product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Hydroxyphenyl)-2-isoxazolin-5-ylphosphonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The isoxazoline ring can be reduced to form isoxazolidine derivatives.
Substitution: The phosphonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, isoxazolidine derivatives, and various substituted phosphonic acid derivatives .
Applications De Recherche Scientifique
3-(2-Hydroxyphenyl)-2-isoxazolin-5-ylphosphonic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 3-(2-Hydroxyphenyl)-2-isoxazolin-5-ylphosphonic acid involves its interaction with specific molecular targets. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The phosphonic acid group can chelate metal ions, affecting various biochemical pathways. The isoxazoline ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s overall bioactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Hydroxyphenyl)-5-isoxazolone
- 2-(2-Hydroxyphenyl)-2-oxazoline
- 3-(2-Hydroxyphenyl)-2-isoxazoline
Uniqueness
Compared to similar compounds, it offers enhanced metal chelation and potential for enzyme inhibition, making it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
125674-88-6 |
|---|---|
Formule moléculaire |
C9H10NO5P |
Poids moléculaire |
243.15 g/mol |
Nom IUPAC |
[3-(2-hydroxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]phosphonic acid |
InChI |
InChI=1S/C9H10NO5P/c11-8-4-2-1-3-6(8)7-5-9(15-10-7)16(12,13)14/h1-4,9,11H,5H2,(H2,12,13,14) |
Clé InChI |
VSMWPMDMCUQNBK-UHFFFAOYSA-N |
SMILES canonique |
C1C(ON=C1C2=CC=CC=C2O)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





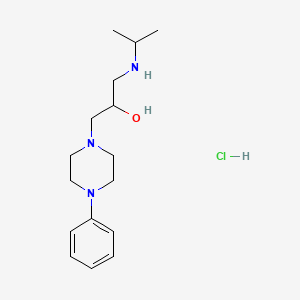
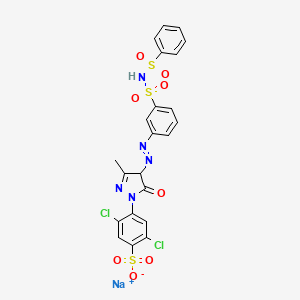

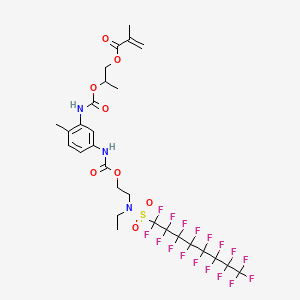
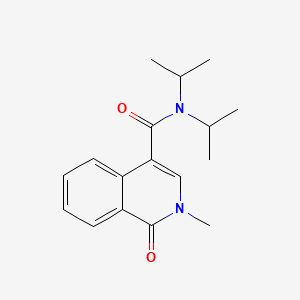
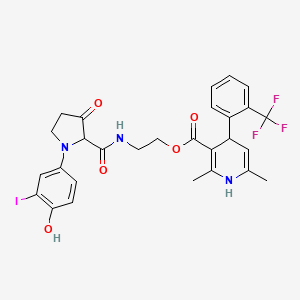
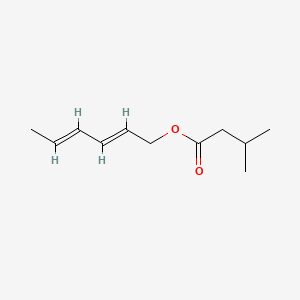
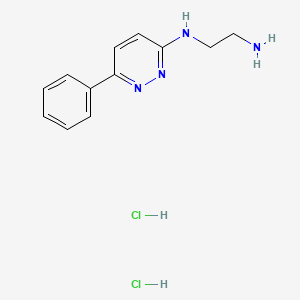
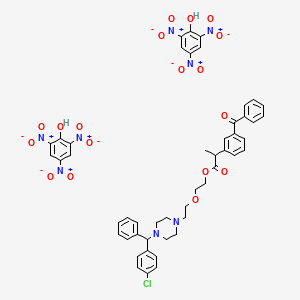
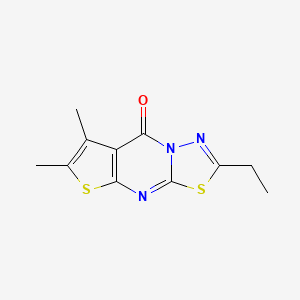
![6-[3-[4-(2-methoxyphenyl)piperidin-1-yl]propyl]-3,4-dihydro-1H-quinolin-2-one;oxalic acid](/img/structure/B12742594.png)
